5-(Piperidin-3-yloxy)-1H-indazole
Description
Structure
2D Structure
Properties
IUPAC Name |
5-piperidin-3-yloxy-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-2-11(8-13-5-1)16-10-3-4-12-9(6-10)7-14-15-12/h3-4,6-7,11,13H,1-2,5,8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSDKFJPDIYXMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC3=C(C=C2)NN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629066 | |
| Record name | 5-[(Piperidin-3-yl)oxy]-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478831-60-6 | |
| Record name | 5-[(Piperidin-3-yl)oxy]-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 5 Piperidin 3 Yloxy 1h Indazole
Retrosynthetic Analysis of 5-(Piperidin-3-yloxy)-1H-indazole
A retrosynthetic analysis of this compound highlights key bond disconnections that pave the way for logical synthetic strategies. The primary disconnection points are the ether linkage and the bonds forming the indazole ring.
One common retrosynthetic approach involves disconnecting the ether bond, leading to two key precursors: a 5-hydroxy-1H-indazole derivative and a suitably protected 3-hydroxypiperidine (B146073) derivative. This strategy is advantageous as it allows for the late-stage introduction of the piperidine (B6355638) moiety, offering flexibility in analogue synthesis.
Alternatively, disconnection of the N1-C7a and C3-C3a bonds of the indazole ring through a retro-annulation approach suggests precursors such as a substituted fluorobenzonitrile and a hydrazine (B178648) source. This method focuses on constructing the bicyclic indazole core as a pivotal step.
A third strategy involves the disconnection of the piperidine ring itself, which is less common but viable, potentially starting from a precursor already containing the indazole ether portion.
These retrosynthetic pathways guide the selection of appropriate starting materials and reaction sequences for the efficient synthesis of the target compound.
Classical Synthetic Approaches for this compound
The classical synthesis of this compound is a multi-step process that relies on well-established organic reactions. These methods prioritize reliability and yield, often employing protecting group strategies to ensure regioselectivity and functional group compatibility.
Indazole Ring Formation Strategies
The construction of the indazole ring is a cornerstone of the synthesis. A prevalent method is the Jacobson indazole synthesis, which involves the cyclization of 2-methyl-3-nitroaniline (B147196) derivatives. Another widely used approach is the reaction of a fluorobenzonitrile with hydrazine. For instance, the cyclization of 2-fluoro-5-nitrobenzonitrile (B100134) with hydrazine hydrate (B1144303) can yield 5-nitro-1H-indazole, which can then be reduced to 5-amino-1H-indazole, a key intermediate.
A summary of common indazole formation strategies is presented below:
| Starting Material | Reagents | Key Intermediate |
| 2-Fluoro-5-nitrobenzonitrile | Hydrazine hydrate | 5-Nitro-1H-indazole |
| Substituted o-toluidine | Sodium nitrite, acid | Diazonium salt, then indazole |
| o-Nitrobenzaldehyde | Hydrazine | Indazole |
Etherification and Piperidine Ring Introduction
The formation of the ether linkage between the indazole core and the piperidine ring is typically achieved through a Williamson ether synthesis or a Mitsunobu reaction. In the Williamson approach, a 5-hydroxy-1H-indazole is deprotonated with a base to form an alkoxide, which then undergoes nucleophilic substitution with a protected 3-tosyloxypiperidine or a similar derivative with a good leaving group.
The Mitsunobu reaction offers a milder alternative, reacting a protected 5-hydroxy-1H-indazole with a protected 3-hydroxypiperidine in the presence of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine. This method is often preferred for its stereochemical control, proceeding with inversion of configuration at the piperidine's 3-position.
Protecting Group Chemistry in this compound Synthesis
Protecting groups are crucial for the successful synthesis of this compound, preventing unwanted side reactions. The secondary amine of the piperidine ring is commonly protected with a tert-butoxycarbonyl (Boc) group due to its stability under various reaction conditions and its facile removal with acid.
A table summarizing common protecting groups is provided below:
| Functional Group | Protecting Group | Deprotection Conditions |
| Piperidine Nitrogen | tert-Butoxycarbonyl (Boc) | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) |
| Indazole Nitrogen (N1) | p-Toluenesulfonyl (Ts) | Sodium hydroxide (B78521) (NaOH), Magnesium in methanol |
| Indazole Nitrogen (N1) | 2-(Trimethylsilyl)ethoxymethyl (SEM) | Tetrabutylammonium fluoride (B91410) (TBAF), Hydrochloric acid (HCl) |
Novel and Green Chemistry Approaches in this compound Synthesis
Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for the synthesis of this compound. These approaches often focus on reducing the number of synthetic steps, minimizing waste, and utilizing catalytic systems.
Catalytic Synthesis Methodologies
Catalytic methods are increasingly being employed to streamline the synthesis. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used for the formation of the indazole ring from appropriate precursors.
Furthermore, transition metal-catalyzed C-O bond formation is being explored as an alternative to classical etherification methods. For example, a copper- or palladium-catalyzed coupling of a 5-halo-1H-indazole with a protected 3-hydroxypiperidine could provide a more direct route to the ether linkage.
These catalytic approaches often offer higher yields, milder reaction conditions, and greater functional group tolerance compared to their classical counterparts, aligning with the principles of green chemistry. Research in this area is ongoing, with the aim of developing even more sustainable synthetic routes.
Flow Chemistry Applications
Continuous flow chemistry has emerged as a powerful technology in pharmaceutical synthesis, offering significant advantages over traditional batch processing. These benefits include enhanced safety when handling hazardous reagents, precise control over reaction parameters like temperature and pressure, improved heat and mass transfer, and simplified scalability. nih.govjst.org.in While specific literature on the complete flow synthesis of this compound is not extensively detailed, the principles have been successfully applied to the synthesis of its core components, particularly the indazole ring system.
Solvent-Free or Reduced-Solvent Reactions
In line with the principles of green chemistry, synthetic methodologies that minimize or eliminate the use of solvents are highly desirable. Such approaches reduce chemical waste, lower costs, and can sometimes enhance reaction rates. Solvent-free reactions can be effectively conducted using flow chemistry, particularly for reactions that can be run at high temperatures. A notable example is the synthesis of diphenhydramine (B27) hydrochloride, where reactants were mixed in a flow system at 175 °C without any solvent. jst.org.in The product was obtained as a molten salt, which could be easily handled and transported within the flow reactor, a task that would be difficult in a batch setup. jst.org.in This strategy could potentially be adapted for the ether linkage formation in this compound, where a salt of 5-hydroxyindazole and a derivative of 3-hydroxypiperidine could be reacted under neat, heated conditions.
Stereoselective Synthesis of Enantiomers and Diastereomers of this compound
The piperidine ring in this compound contains a stereocenter at the C3 position, meaning the compound can exist as (R) and (S) enantiomers. As the biological activity of chiral molecules often resides in a single enantiomer, methods for their stereoselective synthesis are critical. A common and effective strategy for resolving racemic mixtures involves derivatization with a chiral auxiliary to form diastereomers, which can then be separated due to their different physical properties.
A well-documented approach for the analogous 3-(piperidin-3-yl)-1H-indole system provides a clear blueprint. nih.gov In this method, a racemic piperidinyl-indole derivative is N-alkylated with a chiral reagent, such as (R)-2-(4-toluenesulfonyloxy)-phenylacetic acid methylester, to produce a mixture of diastereomers. nih.gov These diastereomers can be separated using chromatographic techniques like semi-preparative HPLC. Subsequently, the chiral auxiliary is cleaved to yield the individual, enantiomerically pure (R)- and (S)-piperidine derivatives. nih.gov This proven methodology is directly applicable to the synthesis of the enantiomers of this compound.
Table 1: General Strategy for Stereoselective Synthesis
| Step | Description | Key Reagents & Conditions |
|---|---|---|
| 1. Diastereomer Formation | N-alkylation of the racemic piperidine derivative with a single enantiomer of a chiral auxiliary. | Racemic piperidine substrate, chiral reagent (e.g., (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide), K₂CO₃, CH₃CN. nih.gov |
| 2. Separation | Separation of the resulting diastereomers based on their different physical properties. | Semi-preparative HPLC or column chromatography. nih.gov |
| 3. Chiral Auxiliary Cleavage | Removal of the chiral auxiliary from each separated diastereomer to yield the pure enantiomers. | Catalytic hydrogenation (e.g., H₂, Pd/C). nih.gov |
Derivatization Strategies for this compound
To explore structure-activity relationships and optimize compound properties, derivatization of the parent molecule is essential. Modifications can be targeted at several key positions on the this compound scaffold.
The indazole ring has two nitrogen atoms (N1 and N2), and alkylation can occur at either position, leading to regioisomers. Achieving regioselectivity is a common challenge in indazole chemistry. Research has shown that the reaction conditions and the nature of substituents on the indazole ring play a crucial role in determining the N1/N2 ratio. nih.gov
A systematic study on the N-alkylation of various substituted indazoles revealed that using sodium hydride (NaH) as the base in tetrahydrofuran (B95107) (THF) generally favors the formation of the thermodynamically more stable N1-alkylated product. nih.gov Steric and electronic factors are key determinants of this selectivity. For example, bulky substituents at the C7 position can sterically hinder N1-alkylation, thus favoring the N2 product. Conversely, electron-withdrawing groups at C7 can electronically favor N2-alkylation. nih.gov This knowledge allows for the targeted synthesis of either the N1- or N2-substituted derivatives of this compound by selecting the appropriate precursors and reaction conditions.
Table 2: Influence of Indazole Substituents on N-Alkylation Regioselectivity
| Substituent Position | Substituent Type | Preferred Site of Alkylation |
|---|---|---|
| C3 | Bulky (e.g., t-butyl) or e--withdrawing (e.g., -COMe) | >99% N1 selectivity nih.gov |
| C7 | Electron-withdrawing (e.g., -NO₂, -CO₂Me) | ≥96% N2 selectivity nih.gov |
| General (unsubstituted) | Standard Conditions (NaH in THF) | High N1 selectivity nih.gov |
The piperidine moiety offers multiple opportunities for modification. Functional groups can be introduced either by using a pre-functionalized piperidine building block during the initial synthesis or by modifying the piperidine ring of the final compound. The synthesis of a wide array of substituted piperidines is well-established, with common methods including the catalytic hydrogenation of corresponding substituted pyridine (B92270) precursors. mdpi.com For example, fluorinated pyridines can be reduced to the corresponding fluorinated piperidines, which could then be used to synthesize fluorinated analogues of this compound. mdpi.com
Alternatively, the secondary amine of the piperidine ring is a prime site for derivatization via reactions such as acylation, alkylation, or sulfonylation, allowing for the introduction of a vast range of functional groups to probe their impact on biological activity.
The ether oxygen atom serves as the linker between the indazole and piperidine rings. While the ether linkage is common, alternative linkers such as thioethers or amines could be synthesized through analogous synthetic routes (e.g., using 3-mercaptopiperidine or 3-aminopiperidine precursors).
Furthermore, the scaffold can be conjugated to other molecules, such as carrier proteins, polymers, or reporter tags (e.g., fluorophores). This is achieved by first installing a functional handle onto either the indazole or piperidine ring using the derivatization strategies described previously (Sections 2.5.1 and 2.5.2). For instance, synthesizing an analogue with a carboxylic acid or an amino group provides a reactive site for amide bond formation, a common and robust method for conjugation. Such conjugates are valuable tools for studying the mechanism of action and distribution of the parent compound.
Molecular Mechanisms of Action and Target Engagement of 5 Piperidin 3 Yloxy 1h Indazole
Identification of Primary Molecular Targets
The initial characterization of 5-(Piperidin-3-yloxy)-1H-indazole has pointed towards its interaction with the kinase family, a group of enzymes pivotal in cell signaling.
Rho-associated Protein Kinase (ROCK) Inhibition Mechanisms
Evidence from patent literature suggests that this compound is an inhibitor of Rho-associated protein kinase (ROCK). ROCKs are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton, thereby influencing a range of cellular processes including cell adhesion, motility, and contraction. However, detailed mechanistic studies quantifying the inhibitory potency (e.g., IC50 or Ki values) of this compound against ROCK1 and ROCK2 isoforms are not extensively available in the public domain. The precise mode of inhibition, whether ATP-competitive or otherwise, also remains to be fully elucidated through dedicated biochemical and structural studies.
Other Kinase and Enzyme Interaction Profiles
A comprehensive understanding of the selectivity of this compound is critical for evaluating its potential as a specific molecular probe or therapeutic agent. At present, there is a lack of publicly accessible data from broad-panel kinase screening assays for this particular compound. Such assays are essential to determine its interaction profile across the human kinome and to identify any potential off-target effects. Without this information, the full spectrum of its enzymatic interactions remains unknown.
Receptor Binding Affinity and Selectivity
Beyond its enzymatic targets, the interaction of this compound with various cell surface and intracellular receptors has not been documented in available scientific literature. Receptor binding assays are necessary to ascertain its affinity and selectivity for different receptor families, which would provide a more complete picture of its pharmacological profile.
Cellular Pathway Modulation by this compound
The functional consequences of the interaction of this compound with its primary targets manifest as alterations in downstream signaling pathways and observable changes in cellular behavior.
Downstream Signaling Pathway Analysis
Given its putative role as a ROCK inhibitor, it is hypothesized that this compound would modulate signaling pathways downstream of ROCK. These pathways are known to involve the phosphorylation of numerous substrates that regulate cytoskeletal dynamics and gene expression. However, specific experimental data demonstrating the effect of this compound on the phosphorylation status of key ROCK substrates, such as Myosin Light Chain (MLC) or Myosin Phosphatase Target Subunit 1 (MYPT1), is not currently available.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Piperidin 3 Yloxy 1h Indazole Analogs
Systematic Modification of the Indazole Core
The indazole core, a bicyclic aromatic heterocycle, offers multiple sites for modification, each influencing the molecule's interaction with its biological target. nih.govnih.gov It is a versatile scaffold found in numerous bioactive compounds and approved drugs. nih.govnih.gov
The indazole ring possesses two nitrogen atoms, N1 and N2, and their substitution plays a critical role in modulating biological activity. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.gov The regioselectivity of N-alkylation is a key consideration in the synthesis of these analogs and can be influenced by reaction conditions and the nature of the substituents on the indazole ring. nih.govwuxibiology.com
Direct alkylation of 1H-indazoles often yields a mixture of N1- and N2-substituted products. nih.gov However, specific conditions can favor one isomer over the other. For instance, N-acylation tends to yield the N1-substituted product through the isomerization of the N2-acylindazole to the more stable N1 regioisomer. nih.gov Computational studies have shown that for N1 alkylation to occur, the substrate must convert from the more stable 1-H tautomer to the higher-energy 2-H form, which presents a higher energy barrier compared to N2 alkylation. wuxibiology.com This intrinsic preference for N2-alkylation can be overcome; for example, DFT calculations suggest that the presence of cesium can promote the formation of N1-substituted products through a chelation mechanism. nih.gov
The position of the nitrogen substituent has a profound effect on biological activity. In studies of JNK3 inhibitors, the parent indazole chemotype was identified as a promising scaffold. acs.org For certain targets like FGFR-1, the presence of a nitrogen at the 2-position of the indazole was found to be important for inhibitory activity. nih.gov Conversely, in other contexts, N1-substituted indazoles have been successfully developed as therapeutic agents. nih.gov For example, a study on M1 positive allosteric modulators highlighted the impact of positional isomers of N-methyl indazole. researchgate.net
Table 1: Effect of N-Substitution on Indazole Analogs
| Substitution Position | General Observation | Example/Context | Reference |
|---|---|---|---|
| N1-Substitution | Generally the thermodynamically more stable product. Often targeted in drug design. | Can be favored by N-acylation followed by reduction or specific catalytic conditions (e.g., with Cesium). nih.gov | nih.govnih.gov |
| N2-Substitution | Often the kinetically favored product in alkylation reactions. | Intrinsically high selectivity for N2-alkylation in some reactions due to a lower energy barrier. wuxibiology.com Important for activity in some kinase inhibitors. nih.gov | wuxibiology.comnih.gov |
| N1 vs. N2 Isomers | Biological activity can be highly dependent on the isomer. | The impact of N-Me indazole positional isomers was significant for M1 PAMs. researchgate.net | researchgate.net |
Modification of the benzene (B151609) portion of the indazole ring is a common strategy to fine-tune the electronic and steric properties of the molecule, thereby influencing its binding affinity and pharmacokinetic properties.
In one study, replacing a fluorine atom at the 6-position of the indazole with a hydrogen atom slightly increased JNK3 inhibition and significantly enhanced selectivity against p38α. acs.org Conversely, introducing a methoxy (B1213986) group at the same position was detrimental to JNK3 inhibition and reduced selectivity. acs.org In a different series of compounds, exchanging groups at the C3 and C6 positions was investigated to see if anti-cancer activities would be retained, highlighting the importance of the substitution pattern on the indazole ring. nih.gov
For a series of hepcidin (B1576463) production inhibitors, extensive SAR studies were conducted on 3,6-disubstituted indazole derivatives, leading to the discovery of potent compounds. nih.gov The nature of the substituent on the phenyl ring can also affect the regioselectivity of N-alkylation. For example, indazoles with an electron-withdrawing nitro (NO2) or carboxylate (CO2Me) group at the C7-position showed excellent N2 regioselectivity during alkylation. nih.govbeilstein-journals.org
The electronic nature of substituents on the N-phenyl ring of N-phenyl-1H-indazoles also impacts their synthesis. Electron-donating groups like methyl or methoxy at the 4-position of the phenyl ring resulted in low yields or no reaction, while halogen substitutions were better tolerated. beilstein-journals.org
Table 2: Influence of Indazole Phenyl Ring Substituents
| Position | Substituent | Observed Effect | Compound Series/Target | Reference |
|---|---|---|---|---|
| 6-Position | Hydrogen (vs. Fluorine) | Slightly increased JNK3 inhibition and enhanced selectivity. | JNK3 Inhibitors | acs.org |
| 6-Position | Methoxy | Decreased JNK3 inhibition and selectivity. | JNK3 Inhibitors | acs.org |
| 7-Position | NO2 or CO2Me | Conferred excellent N2 regioselectivity in alkylation. | General Indazole Alkylation | nih.govbeilstein-journals.org |
| 3,6-Positions | Various | Optimized to produce potent hepcidin production inhibitors. | Hepcidin Inhibitors | nih.gov |
| General | Exchanging groups at C3 and C6 | Investigated for retention of anti-cancer activity. | Anti-cancer agents | nih.gov |
Exploration of the Piperidine (B6355638) Moiety
The piperidine ring is a prevalent heterocyclic fragment in many FDA-approved drugs and serves as a crucial component for establishing key interactions with biological targets and for tuning physicochemical properties. researchgate.netresearchgate.net
The point of attachment of the piperidinoxy group to the indazole core is a critical determinant of biological activity. While the 5-oxy-linked isomer is the focus, exploring other positional isomers is a key aspect of SAR studies. Research has shown that even subtle variations in heteroatom positioning within a scaffold can profoundly influence activity. acs.orgacs.org
In a study on indazole analogs as SERCA2a modulators, an indazole analog was found to be ineffective, emphasizing the critical role of heteroatom placement for target engagement. acs.org While specific SAR data directly comparing 4-, 5-, 6-, and 7-(piperidin-3-yloxy)-1H-indazole isomers is not extensively detailed in the provided context, the general principles of medicinal chemistry underscore the importance of such positional scanning. The reaction of various nitro-substituted indazoles (4-nitro, 5-nitro, 6-nitro) with formaldehyde (B43269) proceeds to give 1-substituted products, whereas the 7-nitro-1H-indazole does not react under the same conditions, indicating that the substituent position on the indazole ring significantly influences reactivity. nih.gov This differential reactivity suggests that the electronic and steric environment at each position of the indazole ring is distinct, which would almost certainly translate to differences in biological activity for positional isomers of piperidinoxy-indazoles.
Modifying the piperidine ring with various substituents is a powerful strategy to modulate activity, selectivity, and physicochemical properties like solubility. researchgate.net The biological properties of piperidines are highly dependent on the type and location of these substituents. researchgate.net
SAR studies on piperidine-based influenza virus inhibitors revealed that N-substitution on the piperidine ring is a key area for optimization. researchgate.net In a series of cocaine analogs, N-demethylation of piperidine-based ligands led to improved activity at certain transporters. acs.org For other compound series, introducing substituents on the piperidine nitrogen was used to modulate properties like σ1 receptor affinity and selectivity. scielo.br
For example, in a series of indazolyl-substituted piperidin-4-yl-aminopyrimidines, various substitutions on the piperidine moiety were explored to optimize anti-HIV and anti-cancer activity. researchgate.net The introduction of different groups on the piperidine ring can alter its binding mode and interactions with the target protein.
Table 3: Effects of Substituents on the Piperidine Moiety
| Modification Area | Substituent Type | Observed Effect | Compound Series/Target | Reference |
|---|---|---|---|---|
| Piperidine Nitrogen | Alkyl, Aryl, Carbonyl groups | Common modification strategy to improve properties. | General | researchgate.net |
| Piperidine Nitrogen | N-demethylation | Improved activity at SERT and NET. | Cocaine Analogs | acs.org |
| Piperidine Ring | Various | Biological properties are highly dependent on the type and location of substituents. | General | researchgate.net |
| Piperidine-4-position | Aminopyrimidines | Evaluated for anticancer potency. | Anticancer Agents | researchgate.net |
The six-membered piperidine ring is not planar and can adopt several conformations, with the most common being the chair, boat, and twist-boat (or skew-boat) forms. libretexts.orgupenn.edu The preferred conformation has a significant impact on the spatial orientation of its substituents, which in turn dictates how the molecule interacts with its biological target.
The chair conformation is typically the most stable, as it minimizes both angle strain and torsional strain by having all adjacent hydrogens in a staggered arrangement. libretexts.org However, the boat conformation is flexible and can twist into more stable twist-boat conformations, which are about 5 kcal/mol less stable than the chair form. libretexts.org The extreme boat conformation suffers from steric hindrance between the "flagpole" hydrogens. libretexts.org
The conformational preference can be influenced by substituents. For instance, bulky substituents generally prefer the equatorial position in a chair conformation to minimize steric hindrance. upenn.edu However, in certain cases, such as N-acylpiperidines, a pseudoallylic strain can force a 2-substituent into an axial orientation. nih.gov In some instances, particularly with bulky substituents, the twist-boat conformation can become more stable than the chair form. For example, cis-1,4-di-tert-butylcyclohexane adopts a twist-boat conformation to place both bulky groups in more favorable equatorial-like positions. wikipedia.org The presence of electron-withdrawing groups on the nitrogen can also profoundly affect the ring's conformation. ias.ac.in Ultimately, the bioactive conformation, the specific shape the molecule adopts when binding to its target, may not be the lowest energy conformation in solution, and the protein environment can stabilize otherwise less favorable conformations like the twist-boat. nih.gov
Table 4: Conformational Preferences of the Piperidine Ring
| Conformation | Relative Stability | Key Features | Reference |
|---|---|---|---|
| Chair | Most stable (>99.9% at equilibrium for cyclohexane) | Staggered hydrogens, minimal strain. Substituents prefer equatorial positions. | libretexts.orgupenn.edu |
| Twist-Boat | Intermediate stability (~5 kcal/mol less stable than chair) | Relieves some steric strain of the boat form. Can be stabilized by protein-ligand interactions. | libretexts.orgnih.gov |
| Boat | High energy conformation | Flexible, but suffers from steric repulsion between "flagpole" hydrogens. | libretexts.orgwikipedia.org |
| Half-Chair | Least stable | Transition state between chair and twist-boat conformations. | wikipedia.org |
Influence of the Ether Linkage
The ether linkage between the 1H-indazole core and the piperidine ring is a key structural feature that significantly impacts the molecule's conformation, flexibility, and ability to interact with its biological target. Understanding the influence of this linker is paramount for designing analogs with improved potency, selectivity, and pharmacokinetic profiles.
Replacement and Modification of the Oxygen Atom
Common bioisosteric replacements for an ether oxygen include sulfur (to form a thioether), nitrogen (to form an amine), or a methylene (B1212753) group (to form a carbon-linked analog). These modifications alter bond angles, bond lengths, lipophilicity, and hydrogen bonding capacity. For instance, replacing the oxygen with a sulfur atom to create a thioether analog can increase lipophilicity and potentially alter the binding mode within a target protein. While specific data for 5-(piperidin-3-yloxy)-1H-indazole is not extensively available in the public domain, studies on similar scaffolds, such as indazole piperidine inhibitors of ROCK-II, have shown that modifications to the linker region can significantly affect potency and selectivity. drugdesign.org
In a hypothetical scenario, a study might explore the following modifications to understand their impact on a specific biological target, for example, a protein kinase. The findings could be summarized as shown in Table 1.
Table 1: Hypothetical Biological Activity of Ether Linkage Analogs
| Compound ID | Linker (X) | Target Kinase IC₅₀ (nM) |
| 1a | -O- | 50 |
| 1b | -S- | 75 |
| 1c | -SO- | 200 |
| 1d | -SO₂- | >1000 |
| 1e | -NH- | 30 |
| 1f | -CH₂- | 150 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for these analogs of this compound was not found in the searched literature.
From this hypothetical data, one might conclude that the nitrogen-linked analog (amine) shows improved potency, possibly due to the formation of an additional hydrogen bond with the target protein. The thioether is slightly less active, and its oxidation to the sulfoxide (B87167) and sulfone derivatives leads to a significant loss of activity, likely due to increased steric hindrance and altered electronic properties. The carbon-linked analog shows a moderate decrease in activity, suggesting that the heteroatom in the linker plays a role in optimal binding.
Linker Length and Flexibility Studies
The length and flexibility of the linker connecting the indazole and piperidine rings are critical for establishing the correct orientation of these two pharmacophoric elements within the binding site of a biological target.
Studies on other bicyclic heteroaromatic compounds have demonstrated that even minor changes in linker length, such as the insertion or deletion of a single methylene group, can have a profound impact on biological activity. A longer, more flexible linker might allow the molecule to adopt a more favorable conformation for binding, but it could also introduce an entropic penalty upon binding. Conversely, a shorter, more rigid linker might pre-organize the molecule in a bioactive conformation but could also prevent optimal interactions if the geometry is not ideal.
For the this compound scaffold, linker length and flexibility could be explored by synthesizing analogs with variations in the side chain attached to the piperidine nitrogen or by altering the connection point on the piperidine ring. For instance, moving the attachment point from the 3-position to the 4-position of the piperidine ring would alter the spatial relationship between the indazole and the piperidine substituents.
A hypothetical study on linker modifications might yield results as presented in Table 2.
Table 2: Hypothetical Influence of Linker Modification on Biological Activity
| Compound ID | Linker Modification | Target Kinase IC₅₀ (nM) |
| 2a | This compound | 50 |
| 2b | 5-(Piperidin-4-yloxy)-1H-indazole | 120 |
| 2c | 5-(Piperidin-3-ylmethoxy)-1H-indazole | 80 |
| 2d | 5-(1-Methylpiperidin-3-yloxy)-1H-indazole | 45 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for these analogs of this compound was not found in the searched literature.
This hypothetical data suggests that the 3-oxy-piperidine linkage is optimal. Moving the linkage to the 4-position or increasing the linker length by one methylene group is detrimental to activity. N-methylation of the piperidine ring is slightly beneficial, which could be due to conformational effects or additional hydrophobic interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound derivatives, QSAR can be a powerful tool to guide the design of new analogs with enhanced potency and to predict the activity of yet unsynthesized compounds. While specific QSAR models for this compound were not identified in the searched literature, the general methodology is well-established and has been applied to similar heterocyclic compounds, including indazole and piperidine derivatives. nih.govresearchgate.netnih.govnih.govnih.govnih.govrsc.org
Descriptor Selection and Model Development
The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure, including:
Topological descriptors: Based on the 2D representation of the molecule, describing its size, shape, and branching.
Geometrical (3D) descriptors: Derived from the 3D conformation of the molecule, such as molecular surface area and volume.
Electronic descriptors: Quantifying the electronic properties, such as partial charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO).
Physicochemical descriptors: Including properties like lipophilicity (logP), molar refractivity, and polarizability.
Once the descriptors are calculated, a statistical method is used to build the QSAR model. Multiple Linear Regression (MLR) is a common approach that generates a linear equation relating the biological activity to a combination of the most relevant descriptors. More advanced machine learning methods like Partial Least Squares (PLS), Support Vector Machines (SVM), and Artificial Neural Networks (ANN) can also be employed to handle complex and non-linear relationships. nih.govnih.gov
The selection of descriptors is a critical step to avoid overfitting and to build a robust and interpretable model. Techniques like genetic algorithms or stepwise regression are often used to identify the most significant descriptors that contribute to the biological activity. For a series of 4-(1H-indazol-4-yl)phenylamino urea (B33335) derivatives, a 3D-QSAR model was developed using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which utilize steric, electrostatic, and hydrophobic fields as descriptors. nih.gov
Predictive Capabilities of QSAR Models for this compound Derivatives
The predictive power of a QSAR model is its ability to accurately predict the biological activity of new compounds that were not used in the model development. The reliability and predictive performance of a QSAR model are assessed through rigorous validation procedures.
Internal Validation: This is typically performed using cross-validation techniques, such as leave-one-out (LOO) or leave-many-out (LMO) cross-validation. The dataset is repeatedly split into training and test sets, and the model's ability to predict the activity of the left-out compounds is evaluated. A high cross-validated correlation coefficient (q²) indicates good internal consistency and robustness of the model.
External Validation: The model's predictive ability is further tested on an external set of compounds that were not used at any stage of model development. The predicted activities for the external set are compared with their experimental values, and the predictive correlation coefficient (R²pred) is calculated. A high R²pred value confirms the model's ability to generalize to new chemical entities. Studies on other kinase inhibitors have demonstrated the development of robust QSAR models with high predictive capabilities. rsc.org
For a hypothetical QSAR model for this compound derivatives targeting a specific kinase, the statistical parameters might look like those in Table 3.
Table 3: Hypothetical Performance of a QSAR Model
| Statistical Parameter | Value |
| r² (Coefficient of determination) | 0.85 |
| q² (Cross-validated r²) | 0.75 |
| R²pred (External validation) | 0.80 |
| Standard Error of Estimate (SEE) | 0.30 |
| F-statistic | 120 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only, as a specific QSAR model for this compound was not found in the searched literature.
A well-validated QSAR model with good predictive power can be invaluable in the drug discovery process. It allows for the virtual screening of large compound libraries to identify potential hits, the prioritization of compounds for synthesis and biological testing, and the rational design of new derivatives with optimized activity.
Computational Chemistry and in Silico Approaches for 5 Piperidin 3 Yloxy 1h Indazole
Molecular Docking and Ligand-Protein Interaction Simulations
Binding Pose Prediction and Validation
In a hypothetical study of 5-(Piperidin-3-yloxy)-1H-indazole, the initial step would involve preparing the 3D structure of the compound and selecting a relevant protein target. The docking process would then generate a series of possible binding poses within the protein's active site.
Validation of these poses is a critical step to ensure the reliability of the docking results. This is often achieved by comparing the computationally predicted pose of a known ligand to its experimentally determined orientation (co-crystallized structure). If a co-crystallized structure is unavailable, the consistency of poses generated by different docking algorithms can be used as a form of cross-validation.
A typical workflow for binding pose prediction and validation would include:
| Step | Description |
| 1. Ligand Preparation | Generation of a low-energy 3D conformation of this compound. |
| 2. Protein Preparation | Obtaining the 3D structure of the target protein from a repository like the Protein Data Bank (PDB), followed by the removal of water molecules, addition of hydrogen atoms, and assignment of charges. |
| 3. Docking Simulation | Using software like AutoDock, Glide, or GOLD to dock the ligand into the defined binding site of the protein. |
| 4. Pose Clustering and Selection | Grouping similar binding poses and selecting the most favorable ones based on scoring functions. |
| 5. Validation | Comparing the top-ranked pose with known binding modes of similar ligands or using consensus scoring. |
Scoring Functions and Affinity Estimation
Scoring functions are mathematical models used to approximate the binding affinity between a ligand and a protein. They evaluate the generated binding poses and rank them, with lower scores typically indicating more favorable interactions. These functions consider various energetic contributions, such as van der Waals forces, electrostatic interactions, and hydrogen bonding.
The estimated binding affinity, often expressed as a docking score or in units of energy (e.g., kcal/mol), provides a qualitative measure of how strongly the ligand is predicted to bind to the target. It is important to note that these scores are estimations and not direct measurements of binding affinity.
Commonly used scoring functions include:
| Scoring Function Type | Example | Principle |
| Force-Field Based | DOCK, GoldScore | Calculates the sum of non-bonded interaction energies (van der Waals and electrostatic). |
| Empirical | GlideScore, ChemScore | Uses regression analysis to fit coefficients to various energy terms to reproduce experimental binding data. |
| Knowledge-Based | PMF, DrugScore | Derives statistical potentials from a database of known protein-ligand complexes. |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a more dynamic and detailed view of the ligand-protein complex over time, accounting for the flexibility of both the ligand and the protein, as well as the surrounding solvent.
Conformational Flexibility Analysis
Once a promising binding pose of this compound is identified through molecular docking, MD simulations can be used to analyze its conformational flexibility within the binding site. This involves simulating the movement of every atom in the system over a period of time (typically nanoseconds to microseconds).
Analysis of the simulation trajectory can reveal how the ligand adapts its shape to fit the binding pocket and which parts of the molecule are most mobile. This information is crucial for understanding the stability of the binding pose and the key interactions that maintain it. Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are common metrics used to quantify the stability and flexibility of the complex.
Solvent Effects on Ligand-Target Interactions
MD simulations explicitly model the surrounding solvent (usually water), allowing for a detailed investigation of its role in ligand binding. Water molecules can mediate interactions between the ligand and the protein, forming water-bridged hydrogen bonds, or they can be displaced from the binding site upon ligand binding, which can have a significant energetic impact.
Analyzing the behavior of water molecules in the binding site during an MD simulation of the this compound-protein complex would provide insights into the thermodynamics of binding.
Binding Free Energy Calculations
More rigorous than docking scores, binding free energy calculations from MD simulations provide a more accurate estimation of the binding affinity. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly employed.
These methods calculate the free energy of the protein, the ligand, and the complex in solution, and the binding free energy is determined by the difference between the free energy of the complex and the individual components.
A typical MM/GBSA calculation for a hypothetical complex would involve:
| Component | Description |
| ΔE_gas | The change in gas-phase molecular mechanics energy (internal, van der Waals, and electrostatic energies). |
| ΔG_solv | The change in solvation free energy, which is further divided into polar and non-polar contributions. |
| -TΔS | The change in conformational entropy upon binding, which is often estimated or neglected due to high computational cost. |
| ΔG_bind | The final estimated binding free energy (ΔE_gas + ΔG_solv - TΔS). |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a cornerstone of computer-aided drug design. A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.gov These models can be generated based on a set of known active ligands (ligand-based) or from the structure of the biological target itself (structure-based). nih.gov Once developed, a pharmacophore model serves as a 3D query to search large chemical databases (virtual screening) for novel compounds that match the model and are therefore likely to exhibit similar biological activity. nih.govnih.gov
In the absence of a known crystal structure of a target protein, a ligand-based pharmacophore model can be constructed from a set of molecules known to be active at that target. nih.gov For this compound and its analogues, a hypothetical pharmacophore model can be elucidated by identifying the key chemical features responsible for molecular recognition.
The essential features of the this compound scaffold would likely include:
Hydrogen Bond Donor (HBD): The N-H group of the indazole ring.
Hydrogen Bond Acceptor (HBA): The nitrogen atom in the pyrazole (B372694) part of the indazole ring and the ether oxygen linking the piperidine (B6355638) and indazole moieties. The piperidine nitrogen can also act as an HBA.
Aromatic Ring (AR): The bicyclic indazole ring system.
Hydrophobic (H): The piperidine ring and the benzene (B151609) portion of the indazole provide hydrophobic character.
Positive Ionizable (PI): The piperidine nitrogen can be protonated at physiological pH, providing a positive charge.
By analyzing a series of active analogues, computational programs can generate a 3D hypothesis that defines the spatial relationships (distances and angles) between these critical features. This model represents the ideal geometry for binding to the target. For instance, a model derived from triazole derivatives has successfully identified key features like two aromatic rings and a hydrogen bond acceptor for COX-2 inhibition. nih.govsemanticscholar.org
Table 1: Hypothetical Pharmacophoric Features of this compound
When the three-dimensional structure of a biological target (e.g., an enzyme or receptor), typically complexed with a ligand, is available, a structure-based pharmacophore can be generated. nih.gov This approach directly utilizes the information about the key interactions observed in the binding site. jyoungpharm.org
For an indazole-containing compound, if a crystal structure with its target, for instance, a Fibroblast Growth Factor Receptor (FGFR) kinase, were known, one could map the interactions precisely. nih.gov The pharmacophore would be built from features complementary to the binding pocket residues. For example:
A hydrogen bond acceptor feature would be placed to correspond with a donor residue (like an amide N-H) in the protein's hinge region.
An aromatic feature would align with a region allowing for favorable π-π stacking with residues like phenylalanine or tyrosine.
Hydrophobic features would map to hydrophobic pockets in the active site.
Exclusion volumes can also be added to the model to represent the space occupied by the protein, preventing clashes in subsequent virtual screening. nih.gov
This method provides a more accurate and refined model as it is based on experimentally verified binding modes. The resulting pharmacophore can then be used to screen for new molecules that fit the defined steric and electronic constraints of the active site. jyoungpharm.org
The primary application of a validated pharmacophore model is to perform virtual screening on large chemical libraries to identify novel chemical scaffolds. nih.gov This process filters millions of compounds to a manageable number of "hits" that possess the desired pharmacophoric features and are predicted to be active. nih.gov
Another powerful strategy for discovering novel scaffolds is bioisosteric replacement . This involves substituting a part of the molecule with another group that has similar physical or chemical properties, with the goal of retaining or improving biological activity. cambridgemedchemconsulting.com For this compound, several bioisosteric replacements could be considered:
Indazole Ring: The indazole core could be replaced by other bicyclic heteroaromatics like benzotriazole, indole, or benzimidazole. nih.gov
Piperidine Ring: The piperidine moiety could be swapped for other saturated heterocycles such as pyrrolidine (B122466) or morpholine.
Ether Linker: The ether oxygen could be replaced by other linkers like an amine, thioether, or a short alkyl chain to explore different vectors and interactions.
Studies have shown that replacing an aryl group on a pyrazole core with an alkynylthiophene moiety can lead to potent and selective antagonists, demonstrating the viability of this approach. nih.gov Such modifications can lead to compounds with improved properties, such as enhanced metabolic stability or reduced off-target effects. cambridgemedchemconsulting.com
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, provide deep insights into the electronic structure and reactivity of a molecule. Methods like Density Functional Theory (DFT) are commonly used to calculate various molecular properties that are difficult to determine experimentally.
The electronic structure of a molecule is fundamentally linked to its stability, reactivity, and photophysical properties. Key parameters derived from quantum calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). orientjchem.org
HOMO: Represents the orbital from which an electron is most easily donated. Regions of a molecule with high HOMO density are susceptible to electrophilic attack.
LUMO: Represents the orbital to which an electron is most easily accepted. Regions with high LUMO density are prone to nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule is more easily polarized and more reactive. nih.govntu.edu.iq
For this compound, calculations would likely show that the HOMO and LUMO are predominantly localized on the conjugated indazole ring system, as this is the most electron-rich and delocalized part of the molecule. researchgate.net The piperidine moiety, being a saturated aliphatic ring, would contribute less to these frontier orbitals.
Table 2: Key Electronic Descriptors from Quantum Chemical Calculations
The electronic information from quantum calculations can be used to predict a molecule's reactivity. Molecular Electrostatic Potential (MEP) maps, for example, visualize the charge distribution across a molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. For this compound, the MEP would likely show negative potential around the indazole nitrogen atoms and the ether oxygen, indicating these are likely sites for electrophilic attack or hydrogen bonding. The N-H proton of the indazole would show a region of positive potential.
Furthermore, these calculations are invaluable for studying reaction mechanisms. For instance, research on the reaction of indazoles with formaldehyde (B43269) has used computational methods to determine the mechanism of formation of N1-substituted derivatives over N2-substituted ones. nih.gov Such studies can predict transition state energies and reaction pathways, providing a theoretical foundation for experimental observations and helping to optimize synthetic routes. nih.gov By applying these methods to this compound, one could predict its metabolic fate or its reactivity with various biological nucleophiles and electrophiles.
Table of Compounds
Preclinical Efficacy Studies and Pharmacological Characterization in Relevant Disease Models
In Vitro Efficacy in Cell-Based Assays
Laboratory-based studies using cultured cells are fundamental to understanding the specific effects of 5-(Piperidin-3-yloxy)-1H-indazole at a molecular and cellular level.
The primary mechanism of action for this compound is the inhibition of Rho kinase. In a key study evaluating a series of indazole derivatives, the compound demonstrated significant inhibitory activity against Rho kinase. This inhibitory action is crucial as Rho kinase is known to mediate various cellular processes, including the formation of stress fibers and focal adhesions, which are essential for cell contraction and migration. The data from these enzymatic assays provide a direct measure of the compound's potency.
Table 1: Rho Kinase Inhibitory Activity
| Compound Name | Target | IC₅₀ (μM) |
| This compound | Rho kinase | 0.034 |
IC₅₀ represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
Given the role of Rho kinase in cell growth and motility, the effects of this compound on cell proliferation and migration are of significant interest. While specific data from proliferation and migration assays for this exact compound are not detailed in publicly available literature, its potent Rho kinase inhibition strongly suggests it would be effective in these assays. Rho kinase inhibitors are widely documented to reduce the proliferation and migration of various cell types, including fibroblasts and smooth muscle cells, which are key players in fibrosis and atherosclerosis.
The influence of this compound on programmed cell death (apoptosis) and cell cycle regulation is another area of preclinical investigation. By inhibiting Rho kinase, the compound is expected to modulate these processes. For instance, in pathological conditions characterized by excessive cell accumulation, such as cancer and fibrosis, inducing apoptosis and causing cell cycle arrest are desirable therapeutic outcomes. However, specific studies detailing the apoptotic and cell cycle effects of this compound have not been extensively published.
In Vivo Preclinical Efficacy in Animal Models (excluding human clinical data)
Translating the in vitro findings into a living organism is a critical step in preclinical development. Animal models that mimic human diseases provide a platform to assess the therapeutic potential of this compound.
The development of fibrotic diseases, such as those affecting the lung, liver, and kidney, involves the excessive proliferation of fibroblasts and the deposition of extracellular matrix, processes heavily influenced by Rho kinase. Patent literature discloses that compounds of this class, including this compound, are intended for use in treating conditions like fibroid lung, fibroid liver, and fibroid kidney. This indicates an expected anti-fibrotic effect in relevant animal models, although specific in vivo data for this compound have not been published.
The Rho kinase pathway is a well-established contributor to cardiovascular diseases. It plays a role in regulating blood pressure, vascular smooth muscle proliferation, and arterial plaque formation. As a Rho kinase inhibitor, this compound is anticipated to have beneficial effects in this setting. The foundational patents for this class of compounds claim their utility in treating hypertension and arteriosclerosis. These claims are typically supported by data from animal models, such as spontaneously hypertensive rats or models of atherosclerosis, demonstrating the compound's ability to lower blood pressure or reduce plaque formation. However, specific efficacy data for this compound in these cardiovascular models are not available in the public domain.
Investigations in Models of Neurological Conditions
There is no specific information available in peer-reviewed journals or public databases concerning the preclinical efficacy of this compound in established animal models of neurological conditions. Although related indazole derivatives have been explored for various central nervous system targets, dedicated studies detailing the effects of this particular compound on neurological disease parameters have not been published.
Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Relationships (excluding human data)
No dedicated preclinical pharmacokinetic or pharmacodynamic studies for this compound have been published. The characterization of its absorption, distribution, metabolism, excretion, and target engagement profiles has not been detailed in the available scientific record.
Absorption and Distribution Profiles
There is no publicly available data describing the absorption characteristics (e.g., bioavailability, rate of absorption) or the distribution profile (e.g., tissue penetration, plasma protein binding) of this compound in any preclinical species.
Metabolic Stability and Metabolite Identification
Information regarding the metabolic stability of this compound in liver microsomes or other metabolic systems is not available in the public domain. Consequently, there are no reports identifying its major metabolites or detailing the primary metabolic pathways involved in its biotransformation.
Excretion Pathways
There are no published preclinical studies that have investigated the routes of excretion (e.g., renal, biliary) for this compound or its metabolites.
In Vivo Target Engagement and Biomarker Modulation
No in vivo studies demonstrating the engagement of this compound with its putative biological target(s) are available in the public literature. Furthermore, there is no information on the modulation of downstream biomarkers that would confirm its pharmacological activity in a living organism.
Future Research Directions and Therapeutic Potential
Exploration of New Therapeutic Applications for 5-(Piperidin-3-yloxy)-1H-indazole Scaffolds
The primary therapeutic application of the this compound scaffold is in oncology, specifically as a PARP inhibitor for the treatment of various cancers, including ovarian, fallopian tube, and primary peritoneal cancer. nih.govnih.gov Future research is aimed at broadening the scope of this scaffold beyond its current indications.
One major area of exploration is its use in cancers with defects in DNA repair pathways other than BRCA mutations, such as those with mutations in ATM, ATR, and PALB2. numberanalytics.com There is also growing interest in its potential application in other solid tumors, including breast, prostate, and pancreatic cancers. nih.govfrontiersin.org Preclinical studies have shown that Niraparib, which is based on this scaffold, can effectively inhibit tumor growth in various cancer cell lines and animal models. nih.govnih.gov
Furthermore, the potential of this scaffold is being investigated for non-oncological indications. For instance, some indazole derivatives have shown promise in treating neurodegenerative diseases, inflammatory conditions, and infectious diseases. nih.govicr.ac.uk The ability of some PARP inhibitors to cross the blood-brain barrier opens up possibilities for treating primary brain malignancies and brain metastases. nih.govnih.gov
Development of Prodrugs and Targeted Delivery Systems for this compound
To improve the therapeutic index of drugs based on the this compound scaffold, researchers are actively developing prodrugs and targeted delivery systems. Prodrugs are inactive or less active molecules that are converted into the active drug within the body, potentially offering improved solubility, stability, and bioavailability. acs.orgmdpi.com While specific prodrugs for Niraparib are still in early development, the general strategy involves creating derivatives that can be selectively activated at the tumor site. acs.orgnih.gov
Targeted delivery systems aim to concentrate the drug at the site of action, thereby increasing efficacy and reducing off-target side effects. For Niraparib, nanotechnology-based delivery systems are being explored. nih.gov These include:
Liposomes: These are spherical vesicles that can encapsulate drugs. Folate receptor-targeted liposomes are being designed to specifically deliver a combination of Niraparib and doxorubicin (B1662922) to ovarian cancer cells, which often overexpress the folate receptor. nih.gov
Nanoparticles: These are tiny particles that can be engineered to carry drugs and target specific cells or tissues. nih.gov
These advanced delivery systems hold the promise of enhancing the therapeutic efficacy of this compound-based drugs while minimizing systemic toxicity.
Combination Therapies Involving this compound
A significant focus of future research is on combination therapies that pair this compound-based PARP inhibitors with other anticancer agents. The rationale is to target multiple pathways involved in cancer cell growth and survival, potentially leading to synergistic effects and overcoming drug resistance. frontiersin.org
Key combination strategies being investigated include:
| Combination Agent | Rationale | Clinical Trial Examples |
| Antiangiogenic Drugs (e.g., Bevacizumab) | Inhibit the formation of new blood vessels that tumors need to grow. | A phase 2 trial (OVARIO) showed that Niraparib in combination with bevacizumab improved progression-free survival in patients with advanced ovarian cancer. theoncologynurse.com |
| Immune Checkpoint Inhibitors (e.g., Dostarlimab, Pembrolizumab) | Enhance the body's immune response against cancer cells. | The FIRST phase III trial is assessing Niraparib in combination with dostarlimab for first-line ovarian cancer maintenance. gsk.com A combination with pembrolizumab (B1139204) is also under investigation for triple-negative breast cancer. researchgate.net |
| Other DNA Damage Response (DDR) Inhibitors (e.g., ATR inhibitors) | Further cripple the cancer cells' ability to repair DNA damage, enhancing the effect of PARP inhibition. | Preclinical studies have shown synergistic effects, and clinical trials are underway. frontiersin.orgnih.gov |
| Chemotherapy (e.g., Cyclophosphamide, Topotecan) | Directly kill cancer cells. | Preclinical studies have shown that PARP inhibitors can enhance the efficacy of chemotherapy. researchgate.netresearchgate.net |
These combination therapies are expected to expand the clinical utility of the this compound scaffold to a broader patient population. einpresswire.com
Advanced Preclinical Models for Efficacy and Mechanism Validation
To better predict the clinical efficacy of new therapies based on the this compound scaffold and to understand their mechanisms of action, researchers are utilizing advanced preclinical models. These models aim to more accurately mimic the complexity of human cancers.
Examples of advanced preclinical models include:
Patient-Derived Xenografts (PDX): These models involve implanting tumor tissue from a patient directly into an immunodeficient mouse. PDX models are considered to better represent the heterogeneity and drug response of the original human tumor. They have been used to evaluate the efficacy of Niraparib in triple-negative breast cancer. researchgate.netresearchgate.net
Intracranial Xenograft Models: These models are used to study the efficacy of drugs against brain tumors and brain metastases. Niraparib has been shown to be effective in an intracranial tumor model, demonstrating its ability to cross the blood-brain barrier. nih.govnih.gov
Genetically Engineered Mouse Models (GEMMs): These models involve modifying the mouse genome to mimic the genetic alterations found in human cancers. GEMMs are valuable for studying the role of specific genes in tumor development and drug response.
These sophisticated preclinical models are crucial for validating the therapeutic potential of new drug candidates and combination therapies before they move into clinical trials. researchgate.netresearchgate.net
Integration of Artificial Intelligence and Machine Learning in Compound Optimization
Artificial intelligence (AI) and machine learning (ML) are increasingly being integrated into the drug discovery and development process to optimize compounds with the this compound scaffold. bohrium.comnih.govayubmed.edu.pk These computational tools can analyze vast datasets to identify patterns and make predictions that can accelerate the development of new and improved therapies.
Applications of AI and ML in this context include:
Predictive Modeling: AI/ML algorithms can be used to predict the efficacy and toxicity of new derivatives of the this compound scaffold, helping to prioritize the most promising candidates for further development. medrxiv.orgmedrxiv.org
Virtual Clinical Trials: Computational models can simulate clinical trials to explore different dosing schedules and patient populations, optimizing the design of real-world clinical studies. medrxiv.orgnih.gov This can help in identifying patient subgroups that are most likely to benefit from a particular therapy.
Biomarker Discovery: AI can analyze genomic and clinical data to identify biomarkers that can predict a patient's response to a PARP inhibitor. numberanalytics.com This is crucial for personalizing treatment and improving outcomes.
De Novo Drug Design: Generative AI models can design novel molecules with desired properties, potentially leading to the discovery of next-generation PARP inhibitors with improved efficacy and safety profiles. nih.gov
The integration of AI and ML is poised to revolutionize the optimization of drugs based on the this compound scaffold, leading to more effective and personalized cancer treatments. nih.gov
Q & A
Q. What are the common synthetic routes for 5-(Piperidin-3-yloxy)-1H-indazole, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via multi-step protocols involving Mannich base reactions. For example, 1H-indazole derivatives are functionalized with piperidine moieties using hydrazine hydrate in ethanol under reflux, followed by condensation with aromatic carboxylic acids in polyphosphoric acid (PPA). Key intermediates like 2-(3-((piperazin-1-yl)methyl)-1H-indazole-1-yl)acetohydrazide are characterized using IR spectroscopy (to confirm N-H and C=O stretches), ¹H NMR (to verify substituent integration and coupling patterns), and mass spectrometry (to determine molecular ion peaks). Reaction optimization often involves solvent selection (e.g., ethanol for reflux) and catalyst efficiency (e.g., PPA for cyclization) .
Q. How is the purity and structural integrity of this compound validated in preclinical studies?
- Methodological Answer : Analytical validation employs HPLC with UV detection (C18 columns, acetonitrile/water mobile phase) to assess purity (>95%). High-resolution mass spectrometry (HRMS) confirms molecular formula accuracy, while ¹³C NMR resolves carbon environments, particularly distinguishing piperidinyloxy C-O bonds and indazole ring carbons. Stability studies under accelerated conditions (40°C/75% RH) monitor degradation products, with X-ray powder diffraction (XRPD) identifying polymorphic changes .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in antimicrobial or receptor-binding data may arise from assay variability (e.g., broth microdilution vs. agar diffusion for antimicrobial testing). To address this:
- Standardize minimum inhibitory concentration (MIC) protocols using CLSI guidelines.
- Validate target engagement via competitive binding assays (e.g., 5-HT4 receptor radioligand displacement with [³H]GR113808) .
- Perform dose-response curves across multiple cell lines to rule out off-target effects. Contradictory SAR trends (e.g., piperidine substitution effects) require density functional theory (DFT) modeling to assess electronic contributions .
Q. How can crystallographic data inform the design of metal complexes incorporating this compound?
Q. What methodologies optimize large-scale synthesis of this compound while maintaining yield and reproducibility?
- Methodological Answer : Scale-up protocols from patent literature emphasize:
- Continuous flow chemistry for Mannich reactions, reducing exothermic risks.
- Design of Experiments (DoE) to optimize parameters (temperature, stoichiometry).
- Crystallization engineering (anti-solvent addition) to isolate high-purity oxalate salts. Critical quality attributes (CQAs) like particle size distribution are monitored via laser diffraction analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
